1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-carboxylic acid

Description

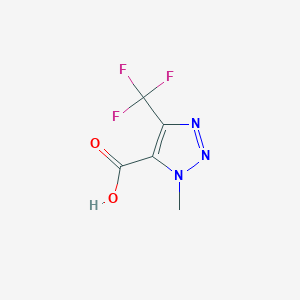

1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound featuring a triazole core substituted with a methyl group at position 1, a trifluoromethyl (CF₃) group at position 4, and a carboxylic acid moiety at position 3. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry, agrochemicals, and materials science. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid enables hydrogen bonding and salt formation, critical for biological activity .

Properties

Molecular Formula |

C5H4F3N3O2 |

|---|---|

Molecular Weight |

195.10 g/mol |

IUPAC Name |

3-methyl-5-(trifluoromethyl)triazole-4-carboxylic acid |

InChI |

InChI=1S/C5H4F3N3O2/c1-11-2(4(12)13)3(9-10-11)5(6,7)8/h1H3,(H,12,13) |

InChI Key |

IQQHFOLBTDYVEB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(N=N1)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-carboxylic acid typically involves the following steps:

Synthetic Routes: The compound can be synthesized through a series of reactions starting from readily available precursors. One common method involves the cyclization of appropriate azides and alkynes under copper-catalyzed conditions to form the triazole ring.

Reaction Conditions: The reaction is usually carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate. The reaction is performed in a solvent like water or a mixture of water and an organic solvent at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted triazole derivatives.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are usually carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.

Major Products: The major products formed from these reactions include oxidized triazole derivatives, reduced triazole derivatives, and various substituted triazole compounds.

Scientific Research Applications

1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules

Biology: In biological research, the compound is used as a probe to study enzyme activities and protein interactions. Its stability and reactivity make it suitable for labeling and detection purposes.

Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.

Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, leading to changes in their activity and function.

Pathways Involved: The interaction of the compound with its targets can activate or inhibit various biochemical pathways, resulting in specific biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter protein-protein interactions by modifying the protein structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

Positional Isomerism and Functional Groups

- Molecular formula: C₁₁H₁₀FN₃O₂; molar mass: 235.21 .

1-[4-(Difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1020253-48-8):

The difluoromethoxy group at position 4 provides steric bulk and electron-withdrawing effects, altering solubility and reactivity compared to the trifluoromethyl analog. Molecular formula: C₁₁H₉F₂N₃O₃; molar mass: 269.21 .1-(3-Chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid :

Halogenation (Cl, F) at the phenyl ring increases hydrophobicity and resistance to oxidative degradation. This compound is explored in pesticide development. Molecular formula: C₁₀H₇ClFN₃O₂; molar mass: 267.64 .

Triazole vs. Pyrazole Derivatives

- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 113100-53-1):

Replacing the triazole with a pyrazole ring reduces nitrogen content, altering hydrogen-bonding capacity. The CF₃ group at position 3 instead of 4 modifies electronic distribution. Melting point: 203°C; molar mass: 194.11 .

Physical and Chemical Properties

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| Target Compound | C₆H₆F₃N₃O₂ | 209.13 | Not reported | 1-Me, 4-CF₃, 5-COOH |

| 1-(3-Fluorobenzyl)-5-methyl analog | C₁₁H₁₀FN₃O₂ | 235.21 | Not reported | 1-(3-Fluorobenzyl), 5-Me, 4-COOH |

| 1-Methyl-3-CF₃-pyrazole-4-COOH | C₆H₅F₃N₂O₂ | 194.11 | 203 | 1-Me, 3-CF₃, 4-COOH |

| 5-Methyl-1-phenyl-triazole-4-COOH | C₁₀H₉N₃O₂ | 203.20 | Not reported | 1-Ph, 5-Me, 4-COOH |

- Solubility Trends: The trifluoromethyl group in the target compound reduces water solubility compared to non-fluorinated analogs but enhances permeability in lipid membranes .

- Acidity : The carboxylic acid pKa is influenced by adjacent substituents. The electron-withdrawing CF₃ group lowers the pKa compared to methyl or phenyl-substituted triazoles .

Biological Activity

1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-carboxylic acid (abbreviated as MTFCA) is a compound of significant interest due to its unique structural features and potential biological activities. The incorporation of a trifluoromethyl group into the triazole ring enhances its lipophilicity and biological profile, making it a valuable scaffold in medicinal chemistry. This article reviews the biological activity of MTFCA, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The molecular structure of MTFCA can be described by the following formula:

Key Features:

- Triazole Ring: A five-membered heterocycle that plays a crucial role in biological interactions.

- Trifluoromethyl Group: Enhances metabolic stability and lipophilicity.

- Carboxylic Acid Functionality: Imparts polar characteristics, influencing solubility and interaction with biological targets.

Antimicrobial Activity

MTFCA has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that compounds containing triazole moieties exhibit potent antifungal and antibacterial activities.

- Antifungal Activity: MTFCA derivatives have shown significant antifungal effects against strains such as Candida albicans and Aspergillus fumigatus. The Minimum Inhibitory Concentration (MIC) values for these compounds are often lower than those of standard antifungal agents like fluconazole, indicating enhanced efficacy.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| MTFCA | 0.0156 | Candida albicans |

| MTFCA | 0.0312 | Aspergillus fumigatus |

Anticancer Activity

Research has demonstrated that MTFCA exhibits antiproliferative effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

- Case Study: In vitro studies revealed that MTFCA significantly inhibited the growth of HeLa cells (human cervical cancer) with an IC50 value of approximately 9.6 μM, showcasing its potential as an anticancer agent.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 9.6 |

| CEM (T-lymphocyte) | 15.4 |

| L1210 (leukemia) | 12.3 |

The biological activity of MTFCA can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: MTFCA has been shown to inhibit specific enzymes involved in cell signaling pathways critical for cancer cell survival.

- Disruption of Membrane Integrity: The lipophilic nature of the trifluoromethyl group may disrupt microbial membranes, leading to cell death.

- Interference with Nucleic Acid Synthesis: Triazole derivatives often interact with nucleic acids, potentially disrupting replication and transcription processes in pathogens and cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of MTFCA is influenced by its structural components. Variations in the substituents on the triazole ring or alterations in the carboxylic acid group can lead to significant changes in potency and selectivity.

Key Findings from SAR Studies:

- Trifluoromethyl Substitution: Enhances antimicrobial potency.

- Carboxylic Acid Group: Essential for maintaining solubility and facilitating interactions with biological targets.

- Methyl Substitution at N1 Position: Contributes to increased stability and reduced toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.